Product packaging for 4H-Pyrano[2,3-b]pyridin-4-one(Cat. No.:CAS No. 22052-71-7)

4H-Pyrano[2,3-b]pyridin-4-one

Cat. No.: B13926522
CAS No.: 22052-71-7
M. Wt: 147.13 g/mol
InChI Key: RUPJAYAIFGOFCA-UHFFFAOYSA-N
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Description

4H-Pyrano[2,3-b]pyridin-4-one is a privileged chemical scaffold of significant interest in medicinal chemistry and drug discovery. This structure is a nitrogen-containing analog of naturally occurring flavonoids, which helps overcome the poor drug-like properties of natural compounds while retaining and expanding their pharmacological potential . Its core structure serves as a key building block for developing novel therapeutic agents. Research into this compound and its derivatives has revealed several promising biological activities. It is recognized as a valid lead for designing CDK2 inhibitors, which are relevant in anticancer research, particularly against colorectal cancer (CRC) cell lines such as HCT-116 . Furthermore, pyrano[2,3-b]pyridine-based derivatives have been identified as potent and selective agonists for the Cannabinoid Receptor 2 (CB2R) . Activation of CB2R is a promising therapeutic strategy for treating pulmonary fibrosis, with studies demonstrating that a specific derivative, YX-2102, can significantly ameliorate lung injury and fibrosis in animal models . The scaffold also demonstrates broader utility, with various derivatives exhibiting antibacterial effects against Gram-positive isolates and potent antioxidant properties, surpassing standard antioxidants like BHT in some cases . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5NO2 B13926522 4H-Pyrano[2,3-b]pyridin-4-one CAS No. 22052-71-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrano[2,3-b]pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c10-7-3-5-11-8-6(7)2-1-4-9-8/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPJAYAIFGOFCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)OC=CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90702405
Record name 4H-Pyrano[2,3-b]pyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90702405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22052-71-7
Record name 4H-Pyrano[2,3-b]pyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90702405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies

Classical Approaches to the 4H-Pyrano[2,3-b]pyridin-4-one Core

Traditional methods for synthesizing the this compound skeleton have historically relied on multi-step sequences and cyclization or condensation reactions. These foundational approaches often involve the sequential construction of the fused ring system from simpler precursor molecules.

Multi-Step Synthesis from Precursor Molecules

The construction of the this compound ring system can be achieved through a sequence of reactions starting from readily available precursors. One established route begins with substituted 2-alkoxynicotinates and acetophenones. researchgate.netthieme-connect.com This multi-step process typically involves the initial formation of a diketone intermediate, which is then cyclized to form the pyranone ring. For instance, the synthesis of 2-aryl-4H-pyrano[2,3-b]pyridin-4-ones has been reported starting from substituted 2-alkoxynicotinates and acetophenones. researchgate.net This method, while effective, often requires purification of intermediates at each stage.

Another classical approach involves the use of 3-hydroxypicolinonitrile as a starting material, which can be converted to the target scaffold in a five-step synthesis, albeit with moderate yields. researchgate.net These multi-step syntheses, while foundational, can be time-consuming and may generate significant waste due to the multiple reaction and purification steps involved.

Cyclization and Condensation Reactions

Cyclization and condensation reactions are fundamental to the formation of the this compound core. A common strategy involves the intramolecular cyclization of a suitable precursor. For example, 2-methoxy-3-acetoacetylpyridine can be cyclized to form 2-methyl-4H-pyrido[2,3-b]pyran-4-one. researchgate.net

Condensation reactions, such as the Pechmann and Knoevenagel-type condensations, have also been explored, although they have sometimes resulted in low yields for this specific heterocyclic system. thieme-connect.comthieme-connect.com A more successful approach involves the cyclization of substituted dibenzoylmethanes, which are themselves derived from corresponding esters or ketones. thieme-connect.com In some cases, the cyclization is accompanied by a deprotection step. For instance, propane-1,3-diones can undergo both cyclization and deprotection in the presence of pyridinium (B92312) hydrochloride at high temperatures to yield the desired pyranone structure. thieme-connect.comresearchgate.net This particular reaction has proven to be scalable, allowing for the production of large quantities of material. researchgate.netlookchem.com

Modern and Sustainable Synthetic Methods

In recent years, the focus of synthetic chemistry has shifted towards the development of more efficient and environmentally benign methodologies. This has led to the emergence of one-pot multicomponent reactions and green chemistry approaches for the synthesis of this compound and its derivatives.

One-Pot Multicomponent Reactions (MCRs)

One-pot multicomponent reactions (MCRs) offer a significant improvement over traditional multi-step syntheses by combining multiple starting materials in a single reaction vessel to form the final product in a single step. This approach is highly efficient, reduces waste, and simplifies the experimental procedure. nih.gov

Several MCRs have been developed for the synthesis of pyrano[2,3-b]pyridine derivatives. A notable example is a three-component reaction involving an aromatic aldehyde, malononitrile (B47326), and a pyridinone derivative. This reaction is often catalyzed by ammonium (B1175870) acetate (B1210297) and can be carried out in ethanol. The mechanism involves an initial condensation between the aldehyde and malononitrile to form an arylidene malononitrile, followed by a Michael addition with the pyridinone derivative, and subsequent intramolecular cyclization.

Four-component reactions have also been reported. For example, the reaction of resorcinol, malononitrile, aromatic aldehydes, and cyclohexanone (B45756) can be catalyzed by bis(imino)pyridine (BIMP) Fe(II) catalyst to produce pyranopyridine derivatives. researchgate.net Another four-component reaction involves aldehydes, ethyl acetoacetate, malononitrile, and hydrazine (B178648) hydrate, catalyzed by nano-eggshell/Ti(IV). smolecule.com

Table 1: Examples of One-Pot Multicomponent Reactions for Pyrano[2,3-b]pyridine Synthesis
Number of ComponentsReactantsCatalystKey FeaturesReference
ThreeAromatic aldehyde, malononitrile, indolin-3-one/pyridinone derivativeAmmonium acetateForms 2-aryl substituted pyrano[2,3-b]pyridin-4-ones.
FourResorcinol, malononitrile, aromatic aldehydes, cyclohexanoneBis(imino)pyridine (BIMP) Fe(II)Yields pyranopyridine derivatives. researchgate.net
FourAldehydes, ethyl acetoacetate, malononitrile, hydrazine hydrateNano-eggshell/Ti(IV)Synthesis of dihydropyrano[2,3-c]pyrazoles. smolecule.com

Green Chemistry Approaches

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. These principles have been successfully applied to the synthesis of this compound.

A significant aspect of green chemistry is the reduction or elimination of volatile organic solvents. Several synthetic methods for pyrano[2,3-b]pyridine derivatives have been developed that operate under solvent-free conditions. These reactions are often facilitated by microwave irradiation or mechanochemical methods like ball milling, which can accelerate reaction rates and improve yields. researchgate.netnanobioletters.comnih.gov

For instance, a one-pot, four-component reaction of resorcinol, malononitrile, aromatic aldehydes, and cyclohexanone can be carried out under solvent-free conditions using ultrasonic irradiation. researchgate.net Similarly, a Schiff base Cu(II) complex on magnetic graphene oxide has been used as a recyclable catalyst for the multicomponent synthesis of 4H-pyrano[2,3-b]pyridine-3-carboxylate derivatives under solvent-free conditions. bohrium.com Another approach involves a catalyst- and solvent-free reaction at elevated temperatures (around 110 °C) to afford fused 4H-pyran derivatives. rsc.org

Table 2: Green Chemistry Approaches for Pyrano[2,3-b]pyridine Synthesis
MethodCatalyst/ConditionsAdvantagesReference
Ultrasonic IrradiationBis(imino)pyridine (BIMP) Fe(II) or Iron(III) triflateSolvent-free, rapid reaction. researchgate.net
Microwave IrradiationPotassium tert-butoxideReduced reaction times, good yields. nanobioletters.com
Magnetic Nanoparticle CatalystSchiff base Cu(II) complex on magnetic graphene oxideSolvent-free, recyclable catalyst, high yields. bohrium.com
Thermal HeatingCatalyst- and solvent-free, 110 °CEliminates catalyst and solvent, high atom economy. rsc.org
Ball MillingAmine-functionalized metal-organic framework (MOF)Solvent-free, mechanochemical synthesis. nih.gov
Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.com This technology has been successfully applied to the synthesis of pyran-containing heterocyclic systems.

In the context of pyranopyridine synthesis, microwave irradiation has been utilized to facilitate multicomponent reactions. For instance, the synthesis of 4H-pyrano[2,3-c]pyrazoles, a related pyran-fused heterocyclic system, has been achieved through a one-pot, four-component reaction of ethyl acetoacetate, hydrazine hydrate, malononitrile, and various aromatic aldehydes. nanobioletters.com This reaction, carried out in methanol (B129727) with potassium tert-butoxide as a basic catalyst, demonstrated the efficiency of microwave heating in rapidly assembling the complex molecular framework. nanobioletters.com The use of microwave irradiation significantly hastens the reaction, proving to be more potent than conventional stirring methods at room temperature. nanobioletters.com

Another example involves the regioselective synthesis of pyrano[2,3-c]pyridine derivatives through a multicomponent reaction of aromatic aldehydes, ethyl cyanoacetate (B8463686) or malononitrile, and 3-hydroxypicolinic acid. researchgate.net This process, catalyzed by a small amount of 4-dimethylaminopyridine (B28879) (DMAP) under microwave irradiation, offers a green and simple route with high yields and catalyst recyclability. researchgate.net Recent advancements have also shown that microwave-assisted synthesis can improve yields and significantly reduce reaction times for pyranopyridine derivatives.

ReactantsCatalyst/SolventMethodKey FindingsReference
Ethyl acetoacetate, hydrazine hydrate, malononitrile, aromatic aldehydesPotassium t-butoxide/MethanolMicrowave IrradiationFaster reaction, higher yields compared to conventional methods. nanobioletters.com
Aromatic aldehydes, ethyl cyanoacetate/malononitrile, 3-hydroxypicolinic acidDMAPMicrowave IrradiationHigh yields, green and simple, recyclable catalyst. researchgate.net
General pyranopyridine synthesisNot specifiedMicrowave-AssistedImproved yields and reduced reaction times.
Ultrasonic Irradiation

Ultrasonic irradiation provides an alternative energy source for chemical reactions, often leading to enhanced reaction rates and yields through the phenomenon of acoustic cavitation. This technique has been effectively employed in the synthesis of fused heterocyclic systems, including those containing the pyranopyridine core.

A notable application is the one-pot, four-component synthesis of chromeno[2,3-b]quinolinol derivatives, which are structurally related to pyranopyridines. This reaction involves resorcinol, malononitrile, aromatic aldehydes, and cyclohexanone, and is catalyzed by iron(III) triflate (Fe(OTf)3) under solvent-free conditions with ultrasonic irradiation. arabjchem.org This method is advantageous due to the use of an inexpensive catalyst, short reaction times, and good to excellent yields. arabjchem.org Similarly, other catalysts like bis(imino)pyridine (BIMP) Fe(II) have been used under ultrasonic and solvent-free conditions for the synthesis of pyrano[2,3-b]pyridine derivatives. researchgate.net

The synthesis of 2-amino-4H-chromen-4-ylphosphonates has also been achieved via a three-component reaction of salicylaldehyde (B1680747) derivatives, malononitrile, and dialkyl phosphite (B83602) using piperazine (B1678402) as a catalyst under ultra-sonication at room temperature. researchgate.net While not a direct synthesis of the target compound, this demonstrates the utility of ultrasound in constructing the pyran ring, a key component of the this compound structure.

Catalytic Transformations in Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. The synthesis of this compound and its analogs has benefited significantly from the development of organocatalytic, metal-catalyzed, and heterogeneous catalytic systems.

Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in asymmetric synthesis and the construction of complex molecular architectures. In the context of pyranopyridine synthesis, organocatalysts have been employed to facilitate key bond-forming reactions.

A novel approach to hybrid 4H-pyrano[2,3-b]pyridine derivatives involves the reaction between 1,4-dihydropyridines and acrolein. tandfonline.comresearchgate.net This reaction is catalyzed by (5S)-(-)-2,2,3-trimethyl-5-benzyl-4-imidazolidinone monohydrochloride, an organocatalyst that activates the reaction to produce the desired bicyclic adducts in moderate yields and with high diastereoselectivity. tandfonline.comresearchgate.net This method highlights the potential of organocatalysis to create complex hybrid molecules containing the 4H-pyrano[2,3-b]pyridine core. tandfonline.comresearchgate.net

Furthermore, naturally occurring biopolymers like sodium alginate have been utilized as green organocatalysts for the synthesis of 4H-pyran derivatives. nih.gov These reactions proceed in water at room temperature, offering an environmentally friendly approach to the pyran ring system. nih.gov While not directly synthesizing the target molecule, this demonstrates the potential of sustainable organocatalysts in this area.

Metal-Catalyzed Reactions

Transition metal catalysts are indispensable tools in organic synthesis, enabling a wide range of transformations with high efficiency and selectivity. The synthesis of this compound and its derivatives has been significantly advanced through the use of metal-catalyzed reactions.

Palladium-catalyzed reactions have been particularly prominent. An efficient synthesis of 4H-thiopyrano[2,3-b]pyridin-4-ones, the sulfur analogs of the target compound, has been reported via a one-pot, three-component coupling-addition-SNAr sequence starting from aroyl chlorides, alkynes, and sodium sulfide (B99878) nonahydrate. psu.edu

Copper catalysts have also proven effective. For instance, a Schiff base Cu(II) complex stabilized on magnetic graphene oxide has been used as a recyclable heterogeneous catalyst for the synthesis of 4H-pyrano[2,3-b]pyridine-3-carboxylate derivatives. bohrium.com This multicomponent reaction proceeds under solvent-free conditions, offering a green and efficient method with high yields and short reaction times. bohrium.com Similarly, Fe3O4-supported Schiff-base copper(II) complexes have been used for the synthesis of pyrano[2,3-b]pyridine-3-carboxamide derivatives. rsc.org

CatalystReactantsProductKey FindingsReference
PalladiumAroyl chlorides, alkynes, sodium sulfide nonahydrate4H-Thiopyrano[2,3-b]pyridin-4-onesEfficient one-pot, three-component synthesis. psu.edu
Schiff base Cu(II) on magnetic graphene oxideAldehyde, 3-cyano-6-hydroxy-4-methyl-pyridine-2(1H)-one, ethyl acetoacetate4H-Pyrano[2,3-b]pyridine-3-carboxylate derivativesRecyclable heterogeneous catalyst, solvent-free, high yields. bohrium.com
Fe3O4-supported Schiff-base copper(II) complexAldehydes, 2-isocyanoacetamide, 3-cyano-6-hydroxy-4-methyl-pyridin-2(1H)-onePyrano[2,3-b]pyridine-3-carboxamide derivativesSolvent-free, three-component reaction. rsc.org

Heterogeneous Catalysis (e.g., Nanoparticle Catalysts, Ionic Liquids)

Heterogeneous catalysts offer significant advantages in terms of ease of separation, reusability, and environmental friendliness. Nanoparticle catalysts and ionic liquids have been at the forefront of this area, providing efficient and sustainable routes to pyranopyridine derivatives.

Nanoparticle Catalysts: Magnetic nanoparticles have been widely explored as supports for catalysts due to their easy separation from the reaction mixture using an external magnet. A Schiff base Cu(II) complex immobilized on magnetic graphene oxide (GO/Fe3O4) serves as an efficient and reusable heterogeneous catalyst for the synthesis of 4H-pyrano[2,3-b]pyridine-3-carboxylate derivatives. bohrium.com This catalyst demonstrates excellent catalytic efficiency under solvent-free conditions and can be reused for multiple cycles without significant loss of activity. bohrium.com Another example is the use of Fe3O4@SiO2-acac-2ATP-Cu(II) magnetic nanoparticles as a catalyst for the three-component synthesis of 4H-pyrano[2,3-b]pyridine-3,6-dicarbonitrile derivatives. rsc.org

Ionic Liquids: Ionic liquids (ILs) are considered green reaction media and catalysts due to their low volatility, thermal stability, and recyclability. Task-specific ionic liquids, such as [bmim]OH, have been used as efficient catalysts for the synthesis of 4H-pyrans and 4H-pyrano[2,3-c]pyrazoles under solvent-free conditions. tandfonline.comresearchgate.net These reactions are characterized by high yields, short reaction times, and the ease of recovery and reuse of the ionic liquid. tandfonline.comresearchgate.net Choline hydroxide-based ionic liquids have also been reported as biodegradable and cost-effective catalysts for the aqueous synthesis of tetrahydrobenzo[b]pyrans, highlighting the potential for environmentally benign pyran synthesis. mdpi.com

Stereoselective Synthesis Approaches

While specific examples of stereoselective synthesis targeting the parent this compound are not prevalent in the provided search results, the principles of stereoselective synthesis from the broader context of pyran and pyridine (B92270) chemistry can be applied. The development of chiral catalysts and methodologies for controlling stereochemistry is a major focus in modern organic synthesis.

For instance, organocatalytic asymmetric [3+3] cycloadditions have been used for the enantioselective synthesis of pyranonaphthoquinones. rsc.org This type of reaction, often catalyzed by chiral amines, could potentially be adapted for the asymmetric synthesis of chiral this compound derivatives. The synthesis of biologically relevant tetrahydropyridines and dihydro-2H-pyrans has been achieved through stereoselective ring-expansion reactions, demonstrating that control over stereocenters in six-membered heterocycles is feasible. acs.org

The synthesis of precursors for drugs often involves stereoselective methods. For example, the synthesis of various drugs containing a pyrrolidine (B122466) ring, a five-membered heterocycle, relies heavily on stereoselective methods starting from chiral precursors like proline. mdpi.com Similar strategies, employing chiral starting materials or catalysts, could be envisioned for the stereoselective synthesis of substituted 4H-pyrano[2,3-b]pyridin-4-ones.

Chemical Reactivity and Derivatization

Electrophilic and Nucleophilic Functionalization

The electronic nature of the 4H-Pyrano[2,3-b]pyridin-4-one ring system dictates its susceptibility to electrophilic and nucleophilic attack. The pyridine (B92270) ring, being inherently electron-deficient, can be activated towards nucleophilic attack, especially if further electron-withdrawing groups are present. Research on related, highly electron-deficient nitroisoxazolo[4,3-b]pyridines shows that they readily react with neutral C-nucleophiles, such as 1,3-dicarbonyl compounds, via a 1,4-addition mechanism under mild, base-free conditions. nih.gov This suggests that the pyridine moiety in the pyranopyridinone scaffold could be susceptible to nucleophilic addition, leading to dearomatization and the formation of dihydropyridine (B1217469) derivatives. nih.gov

Direct electrophilic substitution on the fused ring system is less common and often requires harsh conditions. Functionalization is more typically achieved by building the scaffold from pre-functionalized precursors. However, modifications on the pyridine moiety are possible. For example, bromination of the pyridine ring has been reported, leading to compounds such as 6-bromo-5-methyl-2,3-dihydro-4H-pyrano[2,3-b]pyridin-4-one. chemicalbook.com

Synthesis of Structural Analogs and Derivatives

The most significant modification of the pyranone ring is its conversion to a pyridinone ring. This transformation is a cornerstone in the derivatization of pyran-containing heterocycles. The reaction of 4-pyrones with primary amines is a well-established method for synthesizing 4(1H)-pyridinone derivatives. researchgate.net This approach leverages the electrophilic character of the pyrone ring, which facilitates the nucleophilic attack by an amine, followed by ring-opening and subsequent recyclization to form the more stable pyridinone core. frontiersin.org This strategy allows for the introduction of a wide variety of substituents on the nitrogen atom of the newly formed pyridone ring, significantly expanding the chemical diversity of the resulting analogs.

Starting Material ClassReagentProduct ClassReference
4-Pyrone DerivativesPrimary Amines4(1H)-Pyridinone Derivatives researchgate.net
2,6-Dicyano-4-pyroneHydroxylamineAmidoxime/Bis-amidoxime derivatives acs.org

Modification of the pyridine portion of the this compound scaffold is often achieved through a synthetic approach that builds the fused ring system from substituted pyridine precursors. An efficient one-pot, two-step synthesis of 2-aryl-4H-pyrano[2,3-b]pyridin-4-ones starts from substituted 2-alkoxynicotinates and acetophenones. researchgate.net This method is compatible with a range of functional groups on both the nicotinic acid and acetophenone (B1666503) starting materials, allowing for the synthesis of analogs with diverse substitution patterns on the pyridine and pyranone rings. researchgate.netlookchem.com For example, this methodology has been used to prepare derivatives with various substituents on the aryl ring at the 2-position and has proven to be scalable for producing large quantities of material. researchgate.netlookchem.com Direct functionalization, while less common, is exemplified by the synthesis of compounds like 6-bromo-5-methyl-2,3-dihydro-4H-pyrano[2,3-b]pyridin-4-one. chemicalbook.com

Precursor 1Precursor 2Reaction TypeProductReference
Substituted 2-alkoxynicotinatesSubstituted acetophenonesOne-pot deprotection–cyclization2-Aryl-4H-pyrano[2,3-b]pyridin-4-ones researchgate.net

The introduction of spiro centers into the this compound framework creates structurally complex, three-dimensional molecules. Spiro-pyrano[2,3-b]pyridine derivatives have been synthesized through cyclo-condensation reactions. ekb.eg One key strategy involves the reaction of an amino cyano spiro pyran derivative, specifically 3'-Acetyl-6'-amino-2'-methyl-2-oxospiro[indoline-3,4'-pyran]-5'-carbonitrile, with various arylidene malononitrile (B47326) derivatives. ekb.eg This reaction constructs the fused pyridine ring onto the existing spiro-pyran core, resulting in novel spiro[indoline-3,4'-pyrano[2,3-b]pyridine] structures. ekb.eg The asymmetric spiro carbon linking the isatin (B1672199) and pyran rings is a significant feature of these molecules. ekb.eg Multicomponent reactions are also a powerful tool for synthesizing spiro-4H-pyrans, often involving the one-pot condensation of an active carbonyl compound (like isatin), malononitrile, and a 1,3-dicarbonyl compound. researchgate.netnih.gov

Key PrecursorReaction PartnerProduct TypeReference
3'-Acetyl-6'-amino-2'-methyl-2-oxospiro[indoline-3,4'-pyran]-5'-carbonitrileArylidene malononitrile derivativesFused Spiro-Pyrano[2,3-b]Pyridines ekb.eg
Isatin / AcenaphthequinoneMalononitrile, 1,3-dicarbonyl compoundsSpiro-4H-pyrans researchgate.net

Synthesizing hybrid molecules that incorporate the this compound scaffold with other pharmacologically relevant moieties is an important strategy in medicinal chemistry. Novel hybrid compounds featuring both 4H-pyrano[2,3-b]pyridine and 1,4-dihydropyridine (B1200194) structures have been developed. researchgate.net These bicyclic adducts are generated under organocatalytic conditions, demonstrating a sophisticated approach to molecular hybridization. researchgate.net

Furthermore, the pyran scaffold is frequently fused with other heterocyclic rings to create diverse chemical entities. Multicomponent reactions are widely employed for this purpose. For example, the one-pot reaction of aromatic aldehydes, malononitrile, and barbituric acid can yield pyrano[2,3-d]pyrimidinone derivatives. sid.ir Similarly, the synthesis of 4H-pyrano[2,3-c]pyrazole derivatives often involves the reaction of pyrazolones, aldehydes, and malononitrile. nih.gov These methods highlight the utility of the pyranone framework as a building block for constructing complex, fused heterocyclic systems with potential biological activities. sid.irresearchgate.netgrowingscience.com

Reaction Mechanism Elucidation for Key Derivatization Pathways

The derivatization of the this compound scaffold is achieved through several key synthetic strategies. The elucidation of the reaction mechanisms governing these transformations is crucial for optimizing reaction conditions and expanding the scope of accessible analogues. The primary pathways for derivatization involve intramolecular cyclization of diketone precursors, multicomponent cascade reactions, and cycloaddition strategies.

Intramolecular Cyclization of 1,3-Diketone Precursors

A prevalent method for synthesizing 2-aryl-4H-pyrano[2,3-b]pyridin-4-one derivatives involves a one-pot deprotection-cyclization of a dibenzoylmethane (B1670423) intermediate. researchgate.netlookchem.com This pathway is particularly effective when starting from readily available substituted 2-alkoxynicotinates and acetophenones. researchgate.net

The mechanism proceeds in two principal stages, often catalyzed by an agent like pyridinium (B92312) hydrochloride which serves as both a Lewis acid and a dealkylating agent promoter under high-temperature conditions. lookchem.com

Formation of the 1,3-Diketone Intermediate: The synthesis begins with a base-mediated condensation (e.g., using sodium hydride) between a substituted 2-alkoxynicotinate and an appropriately substituted acetophenone. This Claisen-type condensation yields a 1,3-diketone (or more accurately, a 1-(pyridin-2-yl)-3-arylpropane-1,3-dione) intermediate. This intermediate exists in equilibrium with its enol tautomer.

Deprotection and Intramolecular Cyclization: The crude diketone is heated in the presence of pyridinium hydrochloride. The pyridinium ion facilitates the dealkylation of any alkoxy groups (such as methoxy (B1213986) groups on the phenyl or pyridyl rings), converting them into hydroxyl groups. Subsequently, an acid-catalyzed intramolecular cyclization occurs. The enolic hydroxyl group attacks one of the carbonyl carbons. This is followed by a dehydration step (loss of a water molecule) to form the pyranone ring, resulting in the final, stable aromatic 2-aryl-4H-pyrano[2,3-b]pyridin-4-one structure. lookchem.com

The reaction is versatile, tolerating a range of functional groups on the aryl ring, as detailed in the table below. lookchem.com

EntryR¹ Group (at position 2)R² GroupYield (%)Conditions
14-HydroxyphenylH73Pyridinium hydrochloride, 190°C, 4h
24-MethoxyphenylH78Pyridinium hydrochloride, 190°C, 1.5h
33-HydroxyphenylH70Pyridinium hydrochloride, 190°C, 2h
43-MethoxyphenylH65Pyridinium hydrochloride, 190°C, 2h
5PhenylH75Pyridinium hydrochloride, 190°C, 2h
64-ChlorophenylH68Pyridinium hydrochloride, 190°C, 2h

This table presents a selection of synthesized 2-aryl-4H-pyrano[2,3-b]pyridin-4-one derivatives via the one-pot deprotection-cyclization method. lookchem.com

Cascade Reactions: Knoevenagel Condensation and Michael Addition

Multi-component reactions (MCRs) that build the pyran ring through a cascade of elementary steps are fundamental in heterocyclic synthesis. Though often used to create the core scaffold itself from simpler precursors, the mechanism provides insight into the reactivity of the α,β-unsaturated ketone system inherent to the pyranone ring. A plausible mechanism for the formation of a related 2-amino-4H-pyran ring involves a tandem Knoevenagel condensation-Michael addition-cyclization sequence. nih.govresearchgate.net

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between an aldehyde and an active methylene (B1212753) compound (e.g., malononitrile). The base (e.g., piperidine) deprotonates the active methylene compound, which then acts as a nucleophile, attacking the aldehyde's carbonyl carbon. Subsequent dehydration yields a highly electrophilic α,β-unsaturated intermediate (an arylmethylene malononitrile). nih.govacs.org

Michael Addition: A nucleophile, such as the enolate of a 1,3-dicarbonyl compound, then attacks the β-carbon of the α,β-unsaturated intermediate in a Michael-type conjugate addition. nih.gov This step forms a new carbon-carbon bond and generates an open-chain intermediate.

Intramolecular Cyclization: The final step is an intramolecular cyclization where a nucleophilic group within the Michael adduct (often an enolate or an amino group) attacks a carbonyl or nitrile group, followed by tautomerization to yield the stable 4H-pyran ring system. researchgate.net

This mechanistic pathway highlights the electrophilic nature of the C2-C3 double bond in pyranone precursors, suggesting its susceptibility to nucleophilic attack as a route for further derivatization.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions

The IEDDA reaction is a powerful strategy for constructing the pyridine portion of the fused heterocyclic system, leading to precursors like 3,4-dihydro-2H-pyrano[2,3-b]pyridines. wikipedia.org This cycloaddition occurs between an electron-poor diene and an electron-rich dienophile, which is the reverse of the electronic requirements for a standard Diels-Alder reaction. wikipedia.orgsigmaaldrich.com

The mechanism typically involves:

[4+2] Cycloaddition: An electron-deficient azadiene, such as a 1,2,4-triazine (B1199460) tethered to a dienophile via a linker, undergoes an intramolecular [4+2] cycloaddition. In this concerted, often asynchronous step, the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile (e.g., an alkyne or enol ether) interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-poor diene. wikipedia.orgnih.gov

Retro-Diels-Alder Extrusion: The initial bicyclic adduct formed is often unstable and spontaneously undergoes a retro-Diels-Alder reaction. This step involves the extrusion of a small, stable molecule, most commonly molecular nitrogen (N₂), from the azadiene-derived portion of the adduct. nih.govrsc.org

Aromatization: The resulting dihydropyridine intermediate can then be aromatized to the final pyridine ring, completing the formation of the pyrano[2,3-b]pyridine scaffold.

This pathway is highly valuable for synthesizing derivatives with specific substitution patterns on the pyridine ring, as the substituents can be incorporated into the initial triazine or dienophile precursors. acs.org

Reactant 1 (Azadiene)Reactant 2 (Dienophile)Key Mechanistic StepsProduct Type
1,2,4-TriazineAlkyne (tethered)Intramolecular [4+2] cycloaddition, N₂ extrusionDihydro-pyrano[2,3-b]pyridine
1,2,4,5-TetrazineEnamineIntermolecular [4+2] cycloaddition, N₂ extrusion, eliminationSubstituted Pyridazine
1,2,3-TriazineYnamine[4+2] cycloaddition, N₂ extrusionSubstituted Pyridine

This table summarizes key features of IEDDA reactions used in the synthesis of pyridine and related azine heterocycles. sigmaaldrich.comnih.gov

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of 4H-Pyrano[2,3-b]pyridin-4-one derivatives, offering granular detail about the chemical environment of each nucleus.

One-dimensional NMR provides fundamental information about the structure of this compound derivatives.

¹H NMR: The proton NMR spectra of this compound derivatives reveal characteristic signals for the protons on both the pyridine (B92270) and pyran rings. For instance, in 2-(4-Hydroxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one, the pyridine protons appear as doublets of doublets at approximately 8.77 ppm, 8.49 ppm, and 7.62 ppm in DMSO-d6. lookchem.com The protons of the phenyl substituent typically resonate as multiplets in the aromatic region. lookchem.com The specific chemical shifts and coupling constants are invaluable for confirming the substitution pattern on the heterocyclic core.

¹³C NMR: The carbon-13 NMR spectrum complements the proton data by providing the chemical shifts of all carbon atoms in the molecule. In 2-(4-Hydroxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one, the carbonyl carbon (C-4) of the pyranone ring shows a characteristic signal at a downfield chemical shift of around 178.2 ppm in DMSO-d6. lookchem.com The carbons of the fused pyridine and pyran rings, as well as the phenyl substituent, appear at distinct chemical shifts, allowing for a complete assignment of the carbon skeleton. lookchem.comrsc.org For example, in (Z)-3-(1,2-diphenylvinyl)-2-phenyl-4H-pyrano[2,3-b]pyridin-4-one, the carbonyl carbon resonates at 178.58 ppm in CDCl₃. rsc.org

¹H and ¹³C NMR Data for Selected this compound Derivatives
CompoundSolvent¹H NMR (ppm)¹³C NMR (ppm)Source
2-(4-Hydroxyphenyl)-4H-pyrano[2,3-b]pyridin-4-oneDMSO-d610.38 (s, 1H), 8.77 (dd, 1H), 8.49 (dd, 1H), 7.97 (d, 2H), 7.62 (dd, 1H), 7.01–6.93 (m, 3H)178.2, 164.2, 161.9, 160.8, 153.9, 136.3, 129.2, 123.2, 121.9, 118.7, 116.7, 105.8 lookchem.com
(Z)-3-(1,2-diphenylvinyl)-2-phenyl-4H-pyrano[2,3-b]pyridin-4-oneCDCl₃8.72-8.75 (m, 1H), 8.62 (dd, 1H), 7.42-7.52 (m, 5H), 7.25-7.36 (m, 4H), 7.17-7.22 (m, 2H), 7.01-7.10 (m, 4H), 6.92 (d, 2H)178.58, 163.56, 160.96, 153.78, 141.12, 137.42, 137.34, 133.91, 132.99, 132.43, 130.79, 128.88, 128.36, 128.34, 128.27, 128.12, 128.02, 127.27, 126.25, 122.36, 121.69, 117.83 rsc.org

Two-dimensional NMR experiments are crucial for unambiguously assigning the complex spectra of this compound derivatives and determining their detailed structure. researchgate.netnih.govscience.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, establishing the connectivity of protons within the molecule. princeton.edu For example, COSY spectra can confirm the coupling between adjacent protons on the pyridine and pyran rings. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the direct assignment of carbon signals based on their attached protons. researchgate.netprinceton.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over 2-4 bonds). princeton.edu This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking substituents to the core heterocyclic structure. researchgate.netnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the stereochemistry and conformation of the molecule. princeton.eduntnu.no For instance, NOESY can show correlations between protons on the pyran ring and those on a substituent, helping to define their relative orientation. researchgate.net

These 2D NMR techniques, when used in combination, provide a powerful toolkit for the complete structural elucidation of novel this compound derivatives. researchgate.netacs.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound derivatives. uni-siegen.deksu.edu.sa

IR Spectroscopy: The IR spectrum of this compound and its analogs is characterized by a strong absorption band corresponding to the C=O stretching vibration of the pyranone ring, typically observed in the region of 1625–1685 cm⁻¹. ekb.eg For example, in 4-oxo-2-aryl-6-phenyl-4H-pyran-3-carbonitrile derivatives, the carbonyl stretch appears around 1640-1685 cm⁻¹. ekb.eg Other characteristic bands include those for C=C and C-N stretching vibrations of the aromatic rings, and C-O-C stretching of the pyran ring. scifiniti.comresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. ksu.edu.sa It is particularly sensitive to non-polar bonds and can be used to identify the C=C bonds within the aromatic system and other symmetric vibrations. scifiniti.com

Characteristic IR Absorption Frequencies for this compound Derivatives
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Source
Carbonyl (C=O)Stretching1625 - 1685 ekb.eg
Nitrile (C≡N)Stretching2181 - 2217 mdpi.com
Amino (N-H)Stretching3133 - 3500 mdpi.com
C-O-C (Pyran ring)Stretching1200 - 1235 researchgate.net

Mass Spectrometry for Structural Confirmation and Mechanistic Insights

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound derivatives. bohrium.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of a newly synthesized compound. rsc.orgnih.gov For instance, the molecular ion peak [M+H]⁺ or [M+Na]⁺ is often observed, confirming the molecular mass of the compound. lookchem.comrsc.org Fragmentation patterns observed in the mass spectrum can also provide valuable structural information and insights into the molecule's stability and potential reaction mechanisms.

Investigation of Tautomerism and Conformational Dynamics in Solution and Solid State

The this compound scaffold can potentially exist in different tautomeric forms, such as the 4-hydroxypyridine (B47283) tautomer. Computational studies, often using Density Functional Theory (DFT), can be employed to investigate the relative stabilities of these tautomers. conicet.gov.ar For related pyrone derivatives, studies have shown that the enolic form is generally the most stable. conicet.gov.ar

In solution, NMR spectroscopy, particularly variable-temperature NMR, can be used to study conformational dynamics, such as ring inversion barriers. researchgate.net These studies provide insights into the flexibility of the heterocyclic system and the energetic barriers between different conformations. researchgate.netuni-siegen.de The existence of keto-enol tautomerism has been confirmed in related heterocyclic systems using a combination of NMR, UV-Visible spectroscopy, and mass spectrometry, with the equilibrium being solvent-dependent. mdpi.com

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of the 4H-pyrano[2,3-b]pyridin-4-one scaffold.

The electronic structure of a molecule dictates its stability, reactivity, and spectroscopic properties. For derivatives of this compound, analyses of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly revealing. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability.

Studies on analogous pyranopyridinone structures have calculated HOMO-LUMO gaps to be in the range of approximately 3.0 to 3.5 eV. This information is vital for understanding charge transfer within the molecule. researchgate.net Furthermore, molecular electrostatic potential (MEP) maps are generated to identify the electrophilic and nucleophilic sites on the molecule, which helps in predicting how it will interact with other chemical species. researchgate.net

Table 1: Calculated Electronic Properties of Pyrano-pyridinone Analogs

PropertyTypical ValueSignificance
HOMO-LUMO Gap (ΔE) ~3.0 - 3.5 eV Indicates chemical reactivity and kinetic stability.
HOMO Energy Calculated ParameterRelates to the electron-donating ability of the molecule. researchgate.net
LUMO Energy Calculated ParameterRelates to the electron-accepting ability of the molecule. researchgate.net

Density Functional Theory (DFT) has proven to be an invaluable tool for predicting the reactivity of the this compound system and understanding reaction mechanisms. researchgate.net Theoretical calculations can be used to model reaction pathways and identify transition states, providing a deeper understanding of the synthetic routes.

For instance, DFT studies can simulate the electronic effects of different substituents on the pyranopyridine core. The introduction of an electron-withdrawing group, such as a bromine atom, can significantly alter the reactivity of the molecule by affecting the electron density at various positions. Quantum chemical calculations can predict these effects, helping to prioritize which derivatives would be most promising for a specific application and optimizing reaction conditions, such as solvent choice and reaction times. These theoretical investigations often show excellent agreement with experimental results. researchgate.net

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are essential for studying how derivatives of this compound interact with biological macromolecules, a key aspect of computer-aided drug design.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein or enzyme. core.ac.uk This technique has been applied to derivatives of this compound to explore their potential as inhibitors of various enzymes.

Docking studies have been performed to simulate the binding of pyranopyridinone derivatives to the ATP binding sites of protein kinases. In related chromanone systems, which share structural similarities, docking has been used to rationalize interactions with enzymes like human butyrylcholinesterase (hBuChE) and monoamine oxidase (MAO). core.ac.uk These simulations identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the active site of the enzyme, like Tyr341, Tyr124, and Trp286. core.ac.uk The results are often quantified by a "docking score," which estimates the binding affinity. researchgate.net

Table 2: Example of Molecular Docking Insights for Related Chromanone/Pyranone Derivatives

Target EnzymeKey Interacting ResiduesType of InteractionReference
human Butyrylcholinesterase (hBuChE) Tyr341, Tyr124, Trp286, Phe295Hydrophobic/Pi-stacking core.ac.uk
Bacterial Proteins Not SpecifiedNot Specified researchgate.net
ATP Binding Sites Not SpecifiedNot Specified

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-target complex over time. researchgate.net MD simulations provide a dynamic view of the conformational changes and interactions between the ligand and the protein. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are statistical methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). For scaffolds similar to this compound, such as polysubstituted 2H-pyran-2-ones, QSAR models have been developed to predict their activity. researchgate.net

In these studies, various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, and electronic properties. researchgate.net

Table 3: Common Descriptors Used in QSAR/QSPR Studies of Pyranone Derivatives

Descriptor CategoryExample Descriptors
Electronic HOMO Energy (E HOMO), LUMO Energy (E LUMO), Energy Gap (ΔE), Dipole Moment researchgate.net
Thermodynamic Molecular Weight researchgate.net
Quantum Chemical Chemical Potential, Softness, Electrophilicity Index researchgate.net

By correlating these descriptors with observed biological activity using statistical methods like Partial Least Squares Regression, a predictive model can be built. researchgate.net This model can then be used to estimate the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. researchgate.net

In Silico Screening and Library Design

Computational approaches, particularly in silico screening and library design, have become indispensable tools in modern drug discovery for identifying and optimizing lead compounds. These methods leverage computational power to screen vast virtual libraries of molecules against a biological target, predicting their binding affinity and potential activity before they are synthesized and tested in a laboratory. This significantly accelerates the discovery process, reduces costs, and allows for the exploration of a much larger chemical space. For heterocyclic scaffolds like this compound, these techniques are instrumental in designing novel derivatives with enhanced biological activities.

The design of virtual screening libraries is a critical first step and can be approached using two main strategies: ligand-based and structure-based design. When the three-dimensional structure of the biological target is unknown, ligand-based methods are employed. These approaches utilize the structural information of known active compounds to build a pharmacophore model or develop quantitative structure-activity relationships (QSAR) to guide the design of a focused library of new molecules with desired features.

Conversely, when the 3D structure of the target protein or enzyme is available, structure-based design is the preferred method. This involves docking a library of virtual compounds into the active site of the target. Docking algorithms predict the preferred orientation and conformation of the ligand within the binding pocket, and scoring functions estimate the binding affinity. This process filters large databases to identify a smaller, more manageable set of promising candidates for synthesis and biological evaluation.

In the context of pyran-based heterocyclic compounds, several studies have successfully utilized in silico screening and library design to identify potent inhibitors for various therapeutic targets. For instance, a virtual screening of an extensive in-house library of 2499 pyranopyrazole derivatives was performed against the ATP-binding site of Checkpoint kinase-1 (Chk1), a significant target in oncology. researchgate.net This screening resulted in the identification of six promising hits that exhibited crucial interactions with key amino acid residues like Cys87, Glu91, and Leu15 in the kinase's active site. researchgate.netjocpr.com

Similarly, molecular docking studies have been central to the development of derivatives of the related thiopyrano[2,3-b]pyridin-4-one scaffold as inhibitors of aldose reductase (ALR2), an enzyme implicated in diabetic complications. researchgate.net Docking simulations for potent inhibitors were performed to understand their binding mode within the ALR2 crystal structure, providing insights for the prospective design of new analogs. researchgate.net

Research on pyrano[3,2-c]pyridine derivatives as potential anticancer agents also highlights the power of computational design. ekb.eg A novel series of compounds were designed and synthesized based on the pharmacophoric features of known anticancer pyran and pyridine (B92270) molecules. ekb.eg The antiproliferative activities of these compounds were evaluated against several cancer cell lines, including HCT-116, HepG-2, and MCF-7. ekb.eg

The following tables summarize findings from computational studies on related pyranopyridine and pyran-based scaffolds, illustrating the type of data generated through in silico screening and library design.

Table 1: Molecular Docking Results for Pyran-based Compounds against Various Targets

Compound/DerivativeTarget EnzymeDocking Score (unit)Key Interacting ResiduesReference
Pyrano[2,3-c]pyrazole HitsCheckpoint Kinase-1 (Chk1)Not SpecifiedCys87, Glu91, Leu15 researchgate.netjocpr.com
Spirohydantoin of thiopyrano[2,3-b]pyridin-4-one (Compound 3)Aldose Reductase (ALR2)IC50 = 0.96 µMNot Specified researchgate.net
4H-Pyran derivatives (4g, 4j)Cyclin-dependent kinase 2 (CDK2)Not SpecifiedNot Specified mdpi.com
Chromeno[2,3-b]pyridine derivativesRab23 ProteinBinding Energy: -7.1 to -8.8 kcal/molNot Specified ekb.eg

This table is interactive. Click on the headers to sort the data.

Table 2: In Silico Predicted ADME Properties for Selected Pyran Derivatives

Compound IDMolecular Weight ( g/mol )LogPH-bond DonorsH-bond AcceptorsStatusReference
HPCAR-28422.412.8926Drug-like nih.gov
BPCAR-28512.524.9616Drug-like nih.gov
BPCAR-89509.564.3426Drug-like nih.gov
BPCAR-142508.565.5116Not Drug-like nih.gov

This table is interactive. Click on the headers to sort the data. ADME (Absorption, Distribution, Metabolism, and Excretion) properties are predicted using computational tools to assess the drug-likeness of a compound.

These studies collectively demonstrate a robust framework for the computational design and evaluation of pyran-based compounds, including the this compound scaffold. By constructing virtual libraries around this core structure and screening them against relevant biological targets, researchers can efficiently identify novel derivatives with high predicted potency and favorable drug-like properties, paving the way for their synthesis and subsequent experimental validation.

Applications in Chemical Biology and Medicinal Chemistry Pre Clinical and Mechanistic Focus

Exploration of Biological Activities (Mechanism-Oriented)

The 4H-Pyrano[2,3-b]pyridin-4-one scaffold and its derivatives have emerged as a versatile class of heterocyclic compounds, demonstrating a wide spectrum of biological activities in preclinical, in vitro studies. Researchers have explored their potential as anti-microbial, anti-cancer, anti-inflammatory, and anti-oxidant agents. The mechanism-oriented exploration of these activities reveals a complex interplay with various cellular targets and pathways.

Derivatives of the pyranopyridine scaffold have shown notable anti-microbial properties against a range of pathogens, including bacteria and fungi. The mechanisms of action, while not fully elucidated for all derivatives, often involve disruption of essential cellular processes in the microorganisms.

Studies have demonstrated that certain 4H-pyran derivatives are effective against Gram-positive bacteria. nih.govresearchgate.net For instance, specific derivatives exhibited inhibitory activity against several Gram-positive isolates, with IC50 values lower than the conventional antibiotic ampicillin for some strains. nih.gov Fused pyrano[2,3-b]pyridine derivatives have also been evaluated, with some compounds showing moderate to effective action against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. ekb.eg One particular compound from this series was found to be highly potent against Staphylococcus aureus. ekb.eg

The antibacterial efficacy extends to challenging strains like methicillin-resistant S. aureus (MRSA). A pyrano[2,3-d]pyrimidinone derivative, compound 4s, not only showed excellent antibacterial activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli but was also more potent than levofloxacin (B1675101) against MRSA. researchgate.net The mechanism of action for compound 4s was confirmed to involve cellular damage, as observed through field-emission scanning electron microscopy (FE-SEM), which showed complete destruction of S. aureus and E. coli cells upon exposure. researchgate.net Furthermore, some 4H-pyran derivatives have been synthesized and tested for activity against Mycobacterium bovis, indicating a broader spectrum of potential antibacterial applications. nih.gov

In the realm of antifungal activity, thiopyrano[2,3-b]pyridine derivatives have been synthesized and tested against various fungi. semanticscholar.orgccsenet.org One derivative, designated 5a, demonstrated a significant antifungal effect, comparable to Fluconazole against Microsporum gypseum and Candida krusei. semanticscholar.org Other fused pyrano[2,3-b]pyridine derivatives have also shown activity against fungi like Aspergillus fumigatus and Candida albicans. ekb.eg

Table 1: In Vitro Anti-Microbial Activity of this compound Derivatives

Derivative ClassTarget Organism(s)Key FindingsReference
Pyrano[2,3-d]pyrimidinoneS. aureus, B. subtilis, E. coli, MRSACompound 4s showed potent activity (MIC 3.91 to 7.81 μg/mL) and was more effective than levofloxacin against MRSA. researchgate.net researchgate.net
Fused Pyrano[2,3-b]PyridinesS. aureus, P. aeruginosa, A. fumigatus, C. albicansCompound 8 was highly potent against S. aureus. Other compounds showed moderate to effective activity. ekb.eg ekb.eg
(Z)-3-substitutedmethylene-2H-thiopyrano[2,3-b]pyridin-4(3H)-onesVarious fungi including M. gypseum and C. kruseiCompound 5a showed antifungal activity comparable to Fluconazole against specific strains. semanticscholar.org semanticscholar.org
4H-Pyran derivativesGram-positive bacteriaDerivatives 4g and 4j inhibited tested isolates with lower IC50 values than ampicillin. nih.gov nih.gov
4H-Pyran derivativesMycobacterium bovis (BCG)Tested compounds showed relatively good activity against the organism. nih.gov nih.gov

The 4H-pyranopyridine core is a prominent scaffold in the design of novel anti-cancer agents, with derivatives exhibiting cytotoxicity against a variety of cancer cell lines through diverse mechanisms of action. researchgate.netnih.gov These mechanisms often involve the inhibition of key enzymes in cell proliferation and survival, such as protein kinases, and the induction of programmed cell death (apoptosis).

A significant mechanism of action for some pyranopyridine derivatives is the inhibition of tubulin polymerization. nih.gov This disruption of microtubule dynamics leads to mitotic arrest, preventing cancer cells from completing cell division and subsequently triggering apoptosis. nih.gov Another critical target is the family of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. Certain 4H-pyran derivatives have been shown to suppress cancer cell proliferation by inhibiting the kinase activity of CDK2 and downregulating its expression. nih.govresearchgate.net

Furthermore, pyranopyridine-based compounds have been designed to target specific signaling pathways that are often dysregulated in cancer. Derivatives have been reported to hinder the binding to Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are key tyrosine kinase receptors involved in tumor growth and angiogenesis. ekb.eg Other kinase targets include Protein Kinase B (PKB/AKT), with some N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles showing inhibitory activity against AKT2. tandfonline.com Additionally, pyrano[2,3-d]pyrimidine-2,4-dione analogues have been developed as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA repair, making them effective in compromising cancer cell genomic integrity. rsc.org

The anti-proliferative effects of 4H-pyranopyridine derivatives have been demonstrated across a panel of human cancer cell lines, with some compounds showing a degree of specificity. The most commonly studied cell lines include those from colon cancer (HCT-116), breast cancer (MCF-7), liver cancer (HepG2), and cervical cancer (HeLa).

For example, a series of novel pyrano[3,2-c]pyridine derivatives was tested against HCT-116, HepG-2, and MCF-7 cell lines, with one compound in particular displaying cytotoxic activity comparable to the standard drug doxorubicin. ekb.eg Similarly, pyrano[2,3-d]pyrimidine-2,4-dione derivatives showed potent anti-proliferative activity against both MCF-7 and HCT116 cells. rsc.org Studies on 4H-pyran derivatives have specifically highlighted their ability to suppress the proliferation of HCT-116 cells. nih.govresearchgate.net The MCF-7 cell line has also been a focus, with research showing that certain pyrano[3,2-c]pyridine compounds can inhibit the growth and proliferation of these breast cancer cells. semanticscholar.org Other investigations have confirmed the cytotoxic effects of various pyranopyridine analogues on HeLa and HepG2 cells. researchgate.netnih.govresearchgate.net

Table 2: Cell Line Specificity and Cytotoxicity of Pyrano[2,3-b]pyridin-4-one Derivatives

Derivative ClassCell LineReported IC50 Values (µM)Reference
Pyrano[3,2-c]pyridine (Compound 5)HCT-1165.2 ekb.eg
Pyrano[3,2-c]pyridine (Compound 5)HepG-23.4 ekb.eg
Pyrano[3,2-c]pyridine (Compound 5)MCF-71.4 ekb.eg
4H-Pyran (Compound 4d)HCT-11675.1 nih.gov
4H-Pyran (Compound 4k)HCT-11685.88 nih.gov
Pyrano[3,2-c]pyridine (4-CP.P)MCF-760 (after 24h) semanticscholar.org
Pyrano[2,3-d]pyrimidine-2,4-dione (Compound S8)MCF-70.66 rsc.org
Pyrano[2,3-d]pyrimidine-2,4-dione (Compound S8)HCT1162.76 rsc.org
Pyrazolo[3,4-b]pyridine (Compound 9a)HeLa2.59 mdpi.com
Pyrazolo[3,4-b]pyridine (Compound 14g)MCF74.66 mdpi.com
Pyrazolo[3,4-b]pyridine (Compound 14g)HCT-1161.98 mdpi.com
Pyrano[3,2-c]quinolones (Compounds 40 & 41)HeLa & MCF-7Low nanomolar range (down to 3 nM) nih.gov

A primary mechanism through which pyranopyridine derivatives exert their anti-cancer effects is by inducing apoptosis, a form of programmed cell death. nih.gov This is often coupled with the modulation of the cell cycle, leading to arrest at specific checkpoints.

Several studies have confirmed the apoptosis-inducing potential of these compounds through various assays. For instance, treatment of cancer cells with pyranoquinolones led to apoptosis as confirmed by flow cytometric annexin-V staining and DNA laddering assays. nih.gov In another study, pyrano[3,2-c]pyridine derivatives were shown to induce apoptosis in MCF-7 cells, which was observed through acridine orange/ethidium bromide staining and an increase in the sub-G1 population in cell cycle analysis, a hallmark of apoptotic cells. semanticscholar.org

The molecular mechanisms underlying this apoptosis induction often involve the activation of caspases, a family of proteases essential for programmed cell death. Specific 4H-pyran derivatives were found to induce apoptosis in HCT-116 colon cancer cells by activating the caspase-3 gene. nih.govresearchgate.net

In addition to apoptosis, cell cycle arrest is a common outcome of treatment with pyranopyridine compounds. Inhibition of CDK2 and CDK9 by pyrazolo[3,4-b]pyridine derivatives directly leads to cell cycle arrest. mdpi.com Flow cytometric analysis of Jurkat cells treated with pyranoquinolones showed a significant cell cycle arrest in the G2/M phase, which is consistent with the compounds' proposed mechanism as tubulin polymerization inhibitors. nih.gov

The 4H-pyranopyridine scaffold has also been investigated for its anti-inflammatory properties. Inflammation is a critical process in many diseases, and its modulation is a key therapeutic goal. nih.govnih.gov In vitro studies suggest that derivatives of this heterocyclic system can inhibit key inflammatory pathways.

Research on structurally related pyridazinone derivatives has shown that these compounds can inhibit the transcriptional activity of nuclear factor κB (NF-κB) induced by lipopolysaccharide (LPS). nih.gov NF-κB is a pivotal regulator of the inflammatory response. These compounds were also found to inhibit the production of the pro-inflammatory cytokine interleukin 6 (IL-6) in human monocytic cells. nih.gov While these are not direct derivatives of this compound, the findings suggest a potential anti-inflammatory role for this class of heterocycles. Another study on a novel 2,3-diphenyl-4H-pyrido[1,2-a]pyrimidin-4-one derivative demonstrated its ability to inhibit the cytokine-induced expression of vascular cell adhesion molecule-1 (VCAM-1) in endothelial cells and cyclooxygenase-2 (COX-2) expression in smooth muscle cells, both of which are important mediators of inflammation. nih.gov

Certain derivatives of the 4H-pyran scaffold have demonstrated significant anti-oxidant activity in vitro. mdpi.com Oxidative stress, caused by an imbalance between the production of reactive oxygen species and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer. nih.govresearchgate.net

The anti-oxidant potential of synthesized 4H-pyran derivatives has been evaluated using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. nih.gov In one study, derivatives 4g and 4j were identified as having the strongest DPPH scavenging and reducing capabilities, with the potency of compound 4j exceeding that of the standard antioxidant butylated hydroxytoluene (BHT). nih.govresearchgate.net This activity highlights the potential of these compounds to neutralize harmful free radicals.

Table 3: In Vitro Anti-Oxidant Activity of 4H-Pyran Derivatives

DerivativeAssayKey FindingsReference
4gDPPH Scavenging & Reducing PowerDemonstrated strong antioxidant potency. nih.govresearchgate.net nih.govresearchgate.net
4jDPPH Scavenging & Reducing PowerShowed the strongest potency, more efficient than the standard BHT. nih.govresearchgate.net nih.govresearchgate.net

Anti-Viral Activity and Mechanisms (in vitro)

Derivatives of the pyrano[2,3-b]pyridine and related pyranopyrazole core structures have shown significant potential as antiviral agents against a variety of viruses in laboratory settings.

Notably, a series of 6-substituted 2-(3',4'-dichlorophenoxy)-2H-pyrano[2,3-b]pyridines have demonstrated potent activity against rhinoviruses. nih.gov Specifically, the compounds MDL 20,646 (with a bromine substitution) and MDL 20,957 (with a chlorine substitution) showed median plaque 50% inhibitory concentrations (IC1/2s) of 0.006 µg/mL. nih.gov The related compound, MDL 20,610 (with a methylsulfonyl group), was also a strong antirhinovirus agent with an IC1/2 of 0.03 µg/mL. nih.gov The halogenated derivatives were capable of reducing the yield of progeny virions by 99% at concentrations as low as 0.004 µg/mL. nih.gov Furthermore, MDL 20,610 displayed activity against human, simian, and bovine rotaviruses, with cytopathic effect IC1/2s ranging from 0.8 to 1.5 µg/mL, and also showed some activity against enteroviruses and paramyxoviruses. nih.gov

In the context of coronaviruses, a novel series of pyrano[2,3-c]pyrazole derivatives were evaluated for their efficacy against the human coronavirus 229E (HCoV-229E). nih.gov Several of these synthetic compounds exhibited diverse antiviral efficiencies. Among them, compound 18 was particularly noteworthy, showing a high selectivity index (SI) of 12.6 and a significant inhibitory effect on HCoV-229E. nih.gov Compounds 6, 7, and 14 from the same series also demonstrated moderate antiviral efficacy. nih.gov The pyran and pyrazole frameworks are recognized as important moieties in the design of antiviral drugs. nih.gov

Compound/Derivative ClassTarget VirusActivity MetricResult
MDL 20,646 (6-Br)Rhinovirus (32 serotypes)Median IC1/20.006 µg/mL
MDL 20,957 (6-Cl)Rhinovirus (32 serotypes)Median IC1/20.006 µg/mL
MDL 20,610 (6-SO2CH3)Rhinovirus (32 serotypes)Median IC1/20.03 µg/mL
MDL 20,610 (6-SO2CH3)Rotaviruses (human, simian, bovine)Cytopathic Effect IC1/20.8 to 1.5 µg/mL
Compound 18 (pyrano[2,3-c]pyrazole)Human Coronavirus 229ESelectivity Index (SI)12.6
Compounds 6, 7, 14 (pyrano[2,3-c]pyrazole)Human Coronavirus 229EAntiviral EfficacyModerate

Enzyme and Receptor Modulation Studies

The this compound core structure is a key component in molecules designed to interact with specific biological targets, leading to the inhibition or activation of enzymes and receptors.

Inhibition and Activation of Key Biological Targets (in vitro)

Aldose reductase (ALR2) is a critical enzyme in the polyol pathway, which is implicated in diabetic complications. The inhibition of this enzyme is a key therapeutic strategy. Spirohydantoin derivatives of the closely related thiopyrano[2,3-b]pyridin-4(4H)-one have been synthesized and evaluated as ALR2 inhibitors. nih.gov

Two such compounds, 2,3-dihydrospiro[4H-thiopyrano[2,3-b]pyridin-4,4'-imidazolidine]-2',5'-dione and its 7-methyl analogue, were found to be potent ALR2 inhibitors with IC50 values of 0.96 µM and 0.94 µM, respectively. nih.gov This level of potency is comparable to that of sorbinil, a known aldose reductase inhibitor, which has an IC50 value of 0.65 µM. nih.gov Additionally, a separate class of derivatives, 2-phenyl-pyrido[1,2-a]pyrimidin-4-ones, which are considered bioisosteres of flavonoids, have also shown ALR2 inhibitory activity in the micromolar to submicromolar range. nih.govunifi.it

CompoundTarget EnzymeIC50 (µM)
2,3-dihydrospiro[4H-thiopyrano[2,3-b]pyridin-4,4'-imidazolidine]-2',5'-dioneAldose Reductase (ALR2)0.96
7-methyl-2,3-dihydrospiro[4H-thiopyrano[2,3-b]pyridin-4,4'-imidazolidine]-2',5'-dioneAldose Reductase (ALR2)0.94
Sorbinil (Reference)Aldose Reductase (ALR2)0.65

HIV-1 integrase is an essential enzyme for viral replication, making it a prime target for antiretroviral therapy. The pyridine (B92270) moiety is a central component in several HIV-1 integrase inhibitors. nih.gov Research into related fused pyridine systems highlights the potential of the pyrano[2,3-b]pyridine scaffold in this area.

For instance, a class of inhibitors based on the pyrido[1,2-a]pyrimidin-4-one scaffold has been developed, demonstrating nanomolar activity in cell culture inhibition of HIV-1 infection. brieflands.com Another related class, 1-hydroxypyrido[2,3-d]pyrimidin-2(1H)-ones, has been identified as novel and selective HIV integrase inhibitors, with the most active compound, IIA-2, showing remarkable potency. nih.gov Furthermore, rationally designed 3-hydroxy-pyran-4-one and 3-hydroxy-pyridin-4-one derivatives have exhibited significant inhibitory activity against HIV-1 integrase in in vitro tests without cellular toxicity. researchgate.net These findings underscore the importance of the fused pyridinone core in designing new anti-HIV agents.

The main protease (Mpro) of SARS-CoV-2 is crucial for the virus's life cycle, establishing it as a significant target for the development of antiviral drugs. researchgate.netmdpi.com The search for Mpro inhibitors has involved screening vast libraries of compounds, including those with structures related to this compound.

One study investigated new thiazolidine-4-one derivatives, which showed inhibitory potencies in the micromolar range against SARS-CoV-2 Mpro. mdpi.com While structurally distinct, this research highlights the ongoing effort to identify diverse heterocyclic scaffolds capable of inhibiting this key viral enzyme. The pyranopyrazole framework has also been explored, with some derivatives showing inhibitory efficiency against SARS-CoV-2 Mpro. nih.gov For example, compound 18, a pyranopyrazole derivative, exhibited an inhibition percentage of up to 84.5%, comparable to the positive control tipranavir (88.6%). nih.gov Compounds 6, 7, and 14 from the same family also showed high inhibition percentages of 80.4%, 73.1%, and 81.4%, respectively. nih.gov

Compound ClassTarget EnzymeInhibition Percentage
Compound 18 (pyranopyrazole)SARS-CoV-2 Mpro84.5%
Compound 6 (pyranopyrazole)SARS-CoV-2 Mpro80.4%
Compound 14 (pyranopyrazole)SARS-CoV-2 Mpro81.4%
Compound 7 (pyranopyrazole)SARS-CoV-2 Mpro73.1%
Tipranavir (Reference)SARS-CoV-2 Mpro88.6%

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition is a promising strategy in cancer therapy. Certain derivatives of this compound have been investigated for their antitumor effects, which are linked to the inhibition of CDK2.

Structurally related fused pyridine systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, are known to be potent inhibitors of CDKs. researchgate.netnih.gov For example, pyrazolo[3,4-d]pyrimidinone derivatives have been identified as potent CDK2 inhibitors, with compound 4a showing an IC50 of 0.21 µM, which is more potent than the reference inhibitor roscovitine (IC50 = 0.25 µM). mdpi.com Molecular docking studies of these compounds have provided insights into their interactions with key amino acids in the ATP-binding site of CDK2. mdpi.com The development of dihydropyrido[2,3-d]pyrimidinone compounds as CDK2 inhibitors further establishes the utility of this general scaffold in targeting this kinase. google.com

Acetylcholinesterase (AChE) Inhibition

Derivatives of the closely related pyrano[2,3-b]quinoline scaffold have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme critically involved in the hydrolysis of the neurotransmitter acetylcholine. nih.govnih.gov Compounds such as ethyl 5-amino-4-(3-pyridyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrano[2,3-b]quinoline-3-carboxylates have demonstrated mild potency against AChE. nih.gov These findings suggest that the 4H-pyranopyridine core could serve as a valuable template for the design of novel AChE inhibitors for neurodegenerative diseases like Alzheimer's disease. The inhibitory mechanism of these tacrine analogues is often competitive, though non-competitive inhibition has also been observed. nih.gov

Dipeptidyl Peptidase-4 (DPP4) Inhibition

Dipeptidyl peptidase-4 (DPP4) is a key enzyme in glucose metabolism, and its inhibition is a validated strategy for the management of type 2 diabetes. While direct studies on the this compound scaffold as a DPP4 inhibitor are not extensively reported in the available literature, the structural features of this heterocyclic system present an opportunity for exploration in this area. The development of small molecule inhibitors for DPP4 is an active field of research, and the unique electronic and steric properties of the pyranopyridine core could be leveraged to design novel candidates.

DnaG Inhibition

Bacterial DnaG primase is an essential enzyme for DNA replication and a promising target for the development of new antibacterial agents. nih.gov There is currently a lack of specific research investigating the this compound scaffold as a DnaG inhibitor. However, the search for non-NTP analogue inhibitors of DnaG is ongoing, with compounds featuring aromatic structures and polar functional groups showing promise. nih.gov This opens a potential avenue for the future investigation of functionalized this compound derivatives for antibacterial activity.

Target Identification and Validation Strategies

The identification of molecular targets for novel bioactive compounds is a crucial step in drug discovery. For derivatives of this compound, a combination of computational and experimental approaches can be employed. nih.gov Virtual screening and pharmacophore modeling can help identify potential protein targets by comparing the compound's structural features with known ligand-binding sites. nih.gov Subsequent in vitro assays are then essential to validate these predicted targets and to determine the compound's potency and mechanism of action.

Structure-Activity Relationship (SAR) and Lead Optimization

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is fundamental for lead optimization.

Systematic Modification and Activity Assessment

Systematic modifications of the this compound scaffold can provide valuable insights into its structure-activity relationship (SAR). For the related pyrano[2,3-b]quinoline series, studies have shown that the nature and position of substituents on the aromatic rings significantly influence their AChE inhibitory activity. researchgate.net For instance, the fusion of a cyclohexanone (B45756) and a 4H-pyran to a pyridine moiety can lead to notable changes in pharmacological effects. researchgate.net

Below is a data table summarizing the SAR of related pyrano[2,3-b]quinoline derivatives as AChE inhibitors.

Compound IDR1 SubstituentR2 SubstituentAChE IC50 (µM)Reference
2e H4-pyridylModerate researchgate.net
5b HPhenylModerate researchgate.net
Compound 14 DiphenylCycloheptaPotent nih.gov
Compound 11 DiphenylCyclohexaSignificant nih.gov

This data is based on structurally related pyrano[2,3-b]quinoline derivatives and is intended to guide future SAR studies on the this compound scaffold.

Identification of Pharmacophoric Features

Pharmacophore modeling is a powerful tool to identify the essential structural features required for biological activity. nih.govnih.gov For AChE inhibition, a typical pharmacophore model includes a hydrogen bond acceptor, a hydrogen bond donor, a positively charged group, and an aromatic ring. nih.gov The this compound core possesses several of these features, including the pyran oxygen and pyridine nitrogen as hydrogen bond acceptors and the aromatic pyridine ring. The carbonyl group at the 4-position can also act as a hydrogen bond acceptor. Further functionalization of this scaffold can introduce additional pharmacophoric elements to enhance binding affinity and selectivity for target enzymes.

Optimization Strategies for Enhanced Potency and Selectivity

The optimization of the this compound scaffold is a critical process in medicinal chemistry, aimed at enhancing the potency and selectivity of its derivatives for specific biological targets. These strategies are fundamentally guided by structure-activity relationship (SAR) studies, which systematically investigate how chemical modifications to the core structure influence its biological activity. Key approaches include scaffold modification, substituent manipulation, and the application of computational chemistry to rationally design compounds with improved pharmacological profiles.

Structure-Activity Relationship (SAR) Analysis

SAR studies on the this compound core and its bioisosteres, such as the thiopyrano[2,3-b]pyridin-4-one, have revealed critical insights into the structural requirements for potent biological activity. Modifications are typically explored at various positions on both the pyran and the pyridine rings.

For instance, in the development of aldose reductase (ALR2) inhibitors based on the closely related spiro-fused thiopyrano[2,3-b]pyridin-4-one scaffold, SAR analysis highlighted the importance of substituents on the pyridine ring. The introduction of a methyl group at the 7-position of the pyridine ring was found to maintain, and in some cases slightly enhance, inhibitory potency against ALR2. nih.gov This suggests that this position can tolerate small alkyl groups, potentially influencing binding affinity through hydrophobic interactions within the enzyme's active site.

Conversely, significant alterations to the thiopyran ring, such as oxidation of the sulfur atom to a sulfone, resulted in a marked decrease in activity. This indicates that the nature of the heteroatom in the six-membered ring and its electronic properties are crucial for effective target engagement. nih.gov

In a broader context of pyran-containing compounds, studies on 4H-pyran derivatives as potential anticancer agents have shown that the nature and position of substituents on appended aromatic rings are key determinants of cytotoxicity. For example, derivatives with specific substitutions on a phenyl ring attached to the pyran core demonstrated varying levels of inhibitory activity against cancer cell lines like HCT-116. nih.govmdpi.com This underscores the strategy of exploring a diverse array of aromatic substituents to optimize interactions with the target protein.

Bioisosteric Replacement and Scaffold Hopping

Bioisosteric replacement is a powerful strategy used to fine-tune the physicochemical and biological properties of a lead compound. In the context of the pyranopyridine scaffold, this can involve replacing the pyran oxygen with other heteroatoms (like sulfur to give a thiopyranopyridine) or altering the pyridine ring system itself. nih.gov The goal of such modifications is to improve potency, selectivity, metabolic stability, or other pharmacokinetic properties while retaining the key binding interactions.

Scaffold hopping, a more drastic approach, involves replacing the central pyranopyridine core with a different but functionally equivalent heterocyclic system. While not a direct optimization of the this compound scaffold, the knowledge gained from related fused systems like pyrido[2,3-d]pyrimidines, pyrano[3,2-c]pyridines, and pyrazolo[4,3-c]pyridines informs the optimization process. ekb.egacs.orgnih.gov For example, SAR from pyrido[2,3-d]pyrimidine-based inhibitors can reveal favorable substitution patterns on the pyridine ring that can be translated back to the this compound series.

Computational and Structure-Based Design

Modern optimization efforts frequently employ computational tools to rationalize observed SAR and to guide the design of new analogs. Molecular docking simulations can predict how a molecule binds to the active site of a target protein, providing a structural basis for its activity.

For thiopyrano[2,3-b]pyridin-4-one-based ALR2 inhibitors, docking studies were performed to understand the binding mode of potent compounds within the enzyme's active site. nih.gov These simulations help identify key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex. Such insights are invaluable for prospectively designing new derivatives with modifications aimed at strengthening these interactions, thereby enhancing potency. For example, if a simulation reveals an unoccupied hydrophobic pocket near a particular position on the inhibitor, chemists can design new analogs with appropriate hydrophobic substituents to fill that pocket.

The tables below summarize SAR data from studies on the this compound scaffold and its close analogs, illustrating how specific structural modifications impact biological potency.

Table 1: SAR of Thiopyrano[2,3-b]pyridin-4-one Derivatives as Aldose Reductase (ALR2) Inhibitors nih.gov
CompoundCore StructureModificationsIC₅₀ (µM)
Sorbinil (Reference)Spiro-hydantoinN/A0.65
Compound 32,3-dihydrospiro[4H-thiopyrano[2,3-b]pyridin-4,4'-imidazolidine]-2',5'-dione- R = H
  • X = S
  • 0.96
    Compound 42,3-dihydrospiro[4H-thiopyrano[2,3-b]pyridin-4,4'-imidazolidine]-2',5'-dione- R = CH₃ (7-methyl)
  • X = S
  • 0.94
    Compound 52,3-dihydrospiro[4H-thiopyrano[2,3-b]pyridin-4,4'-imidazolidine]-2',5'-dione- R = H
  • X = SO₂ (sulfone)
  • >100
    Table 2: Cytotoxicity of 4H-Pyran Derivatives against HCT-116 Cancer Cells mdpi.com
    CompoundGeneral StructureKey SubstituentsIC₅₀ (µM)
    Compound 4d2-amino-4-aryl-4H-pyran-3-carbonitrileAryl = 4-chlorophenyl75.10
    Compound 4k2-amino-4-aryl-4H-pyran-3-carbonitrileAryl = 3-nitrophenyl85.88

    Applications in Materials Science and Other Fields

    Role as Ligands in Coordination Chemistry

    The molecular architecture of 4H-Pyrano[2,3-b]pyridin-4-one and its derivatives contains strategically positioned heteroatoms, specifically the nitrogen atom of the pyridine (B92270) ring and the carbonyl oxygen of the pyranone ring. These sites serve as potential coordination points for metal ions, enabling the molecule to function as a ligand in the formation of coordination complexes, including coordination polymers and metal-organic frameworks (MOFs).

    While extensive research on the specific coordination chemistry of the parent this compound is not widely documented, the principles of coordination chemistry suggest its capability to act as a chelating or bridging ligand. The nitrogen atom of the pyridine ring can act as a Lewis base, donating its lone pair of electrons to a metal center. Simultaneously, the carbonyl oxygen can also participate in coordination, leading to the formation of stable chelate rings with a metal ion. This chelation can enhance the thermodynamic stability of the resulting metal complex.

    The synthesis of coordination polymers and MOFs often relies on ligands that possess multiple coordination sites capable of bridging metal centers to form extended one-, two-, or three-dimensional networks. Derivatives of this compound, functionalized with additional coordinating groups such as carboxylic acids, can be designed to act as multitopic linkers. For instance, pyridine-2,6-dicarboxylic acid and 4-hydroxypyridine-2,6-dicarboxylic acid have been successfully employed in the self-assembly of novel coordination polymers with both transition metals and lanthanides. nih.gov These structures exhibit diverse dimensionalities, from 1D zigzag chains to 2D grids and 3D microporous frameworks. nih.gov The coordination in these systems often involves both the pyridine nitrogen and the carboxylate oxygen atoms. nih.gov

    Furthermore, the use of bis-tridentate N-heterocyclic ligands to bridge lanthanide ions has been shown to influence the luminescence and magnetic properties of the resulting complexes. nih.gov Although not involving the this compound scaffold directly, these studies highlight the potential for designing polynuclear complexes with interesting photophysical properties by employing ligands with multiple coordination pockets. nih.govscite.ai The development of metal-organic frameworks using pyridyl-based ligands is an active area of research, with applications in gas storage, separation, and catalysis. nih.govuniversityofgalway.ie The functionalization of the this compound core could therefore lead to new MOFs with tailored properties.

    Ligand TypeMetal IonsResulting StructuresPotential Applications
    Pyridine-dicarboxylic acidsZn(II), Nd(III), Gd(III), Dy(III), Er(III)1D chains, 2D grids, 3D microporous frameworks nih.govGas storage, separation, catalysis
    Bis-tridentate N-heterocyclic ligandsLanthanide(III) ionsDinuclear and polynuclear complexes nih.govscite.aiLuminescent materials, magnetic materials
    Functionalized this compound (Hypothetical)Transition metals, LanthanidesCoordination polymers, MOFsSensing, catalysis, optics

    Integration into Functional Materials (e.g., Nonlinear Optical Materials, Dyes)

    The inherent electronic asymmetry of the this compound scaffold makes it a promising candidate for incorporation into functional organic materials, particularly those with applications in nonlinear optics (NLO) and as dyes or pigments.

    Nonlinear Optical Materials:

    Nonlinear optical materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in optical communications, data storage, and optical switching. A common molecular design strategy for achieving high NLO responses involves the creation of donor-acceptor (D-A) systems, where an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge.

    The this compound core can be considered a push-pull system, where the pyridine ring can act as a modest electron donor and the pyranone ring as an electron acceptor. The NLO properties can be further enhanced by attaching strong electron-donating groups (like amino or alkoxy groups) to the pyridine ring and/or strong electron-accepting groups (like nitro or cyano groups) to the pyranone ring. Such substitutions would increase the intramolecular charge transfer (ICT) upon photoexcitation, which is a key factor for a large second-order hyperpolarizability (β), a measure of the molecular NLO response. Research on other heterocyclic systems, such as pyrene (B120774) derivatives with D-A structures, has demonstrated significant NLO properties, including reverse saturable absorption, making them suitable for optical limiting applications. nih.gov The design of phenol-pyridine co-crystals has also been explored as a strategy to create non-centrosymmetric structures necessary for second-harmonic generation (SHG). rsc.org

    Dyes and Pigments:

    The extended π-conjugation in the this compound system is a characteristic feature of many organic chromophores. The absorption of light in the ultraviolet-visible region by such molecules is due to the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The energy gap between these orbitals, and thus the color of the compound, can be tuned by modifying the molecular structure.

    Derivatives of this compound are expected to be colored compounds, and their color can be systematically varied by introducing different substituents. For example, the synthesis of various pyranoindole congeners has yielded compounds with moderate to high fluorescence quantum yields and large Stokes shifts, which are desirable properties for fluorescent dyes. nih.govmdpi.com The photophysical properties of these compounds, including their absorption and emission maxima, are influenced by the substitution pattern and the solvent polarity. nih.govmdpi.com While specific studies on this compound as a dye are limited, the broader class of pyridone-based compounds has been extensively investigated for the synthesis of disperse dyes for polyester (B1180765) fabrics. These dyes often exhibit good fastness properties.

    The functionalization of the this compound core to create novel dyes could lead to materials with applications in textiles, printing, and as fluorescent probes in biological imaging.

    Functional MaterialKey Molecular FeaturePotential ApplicationsRelevant Research on Analogous Systems
    Nonlinear Optical (NLO) MaterialsDonor-Acceptor (D-A) architecture, Intramolecular Charge Transfer (ICT)Optical switching, optical limiting, second-harmonic generation (SHG)Pyrene derivatives with D-A structures show significant NLO properties. nih.gov Phenol-pyridine co-crystals for SHG. rsc.org
    Dyes and PigmentsExtended π-conjugation, Tunable HOMO-LUMO gapTextile dyeing, printing, fluorescent probes, organic electronicsPyranoindole derivatives exhibit high fluorescence quantum yields. nih.govmdpi.com Pyridone moieties are used in disperse dyes.

    Future Directions and Research Gaps

    Development of Novel and Efficient Synthetic Routes

    While numerous methods exist for the synthesis of pyranopyridine derivatives, significant research gaps remain in the development of truly efficient, scalable, and environmentally benign synthetic pathways. Many current strategies, including multi-component reactions (MCRs), often face challenges such as limited substrate scope, harsh reaction conditions, or the need for expensive and toxic catalysts. scilit.comresearchgate.net

    Future research should prioritize the development of novel catalytic systems, including nanocatalysts and biocatalysts, which offer high efficiency and recyclability under green conditions. scilit.comorientjchem.org There is a pressing need for methodologies that provide high yields and stereoselectivity, particularly for the synthesis of complex, polycyclic derivatives. grafiati.com The exploration of continuous flow processes and the automation of microwave-assisted synthesis could address issues of scalability that currently hinder industrial application. researchgate.net A significant gap exists in the development of synthetic routes that minimize waste and avoid the use of hazardous solvents, aligning with the principles of green chemistry. scilit.com

    Exploration of Uncharted Reactivity and Derivatization Pathways

    The derivatization of the 4H-pyrano[2,3-b]pyridin-4-one core has traditionally focused on standard transformations. However, the full reactive potential of the fused ring system is far from being completely understood, presenting a significant research gap. Future explorations should focus on uncharted reactivity to generate novel analogues with unique functionalities.

    A promising frontier is the late-stage C-H functionalization of the pyridine (B92270) ring, which allows for the direct introduction of substituents without the need for pre-functionalized starting materials. nih.gov Techniques involving the generation of pyridyl radical cations or the use of specialized organometallic reagents could open up new avenues for creating diverse molecular libraries. nih.gov Furthermore, the photochemical reactivity of the pyran-4-one moiety is an under-explored area. researchgate.net Research into photochemical cycloadditions, ring-opening reactions, and rearrangements could lead to the discovery of completely novel molecular skeletons derived from the this compound scaffold. researchgate.netacs.org These unconventional reaction pathways are critical for accessing chemical space that is currently unattainable through classical synthetic methods.

    Discovery of New Biological Targets and Mechanisms of Action

    Derivatives of this compound have shown promise against a range of biological targets, including kinases like CDK2. nih.gov However, a major research gap is the identification of novel biological targets and a deeper understanding of their mechanisms of action. The reliance on hypothesis-driven research focused on known target families may be limiting the discovery of new therapeutic applications.

    Future research should embrace unbiased, modern target deconvolution strategies. nih.govnih.gov Techniques such as chemical proteomics, which can identify protein-ligand interactions without modifying the parent compound, are powerful tools for discovering previously unknown binding partners. nih.govnih.goveuropeanreview.org Methods like Limited Proteolysis-Mass Spectrometry (LiP-MS) and thermal proximity profiling (TPP) can provide a global view of a compound's interactions within the cellular proteome, revealing both on-target and off-target effects. biognosys.comevotec.com Applying these technologies to active this compound derivatives could uncover entirely new mechanisms and therapeutic indications beyond the current focus on cancer and microbial infections.

    Advanced Computational Methodologies for Prediction and Design

    Computational chemistry has become an indispensable tool in drug discovery, yet its application to the this compound scaffold can be significantly advanced. While molecular docking and basic quantitative structure-activity relationship (QSAR) studies are commonly used, there is a gap in the application of more sophisticated computational techniques. nih.govresearchgate.net

    The integration of machine learning (ML) and artificial intelligence (AI) represents a major future direction. nih.govresearchgate.net These methods can analyze vast datasets to predict biological activities, identify potential off-target effects, and even assist in the design of novel synthetic routes. nih.govresearchgate.netmednexus.org Advanced molecular dynamics (MD) simulations can provide deeper insights into the binding kinetics and conformational changes of the ligand-target complex, moving beyond simple docking scores. researchgate.net The development of bespoke computational models tailored to heterocyclic systems like pyranopyridines could dramatically accelerate the design-synthesize-test cycle and lead to the more rapid identification of potent and selective lead compounds. mdpi.com

    Potential for Multifunctional Agents and Hybrid Structures

    The development of multifunctional agents that can modulate multiple targets simultaneously is a key strategy for treating complex diseases like cancer. The this compound scaffold is an ideal platform for creating such hybrid molecules, yet this area remains relatively under-explored.

    A significant research gap exists in the rational design of dual-target or multi-target inhibitors based on this framework. nih.gov For instance, by combining the pyranopyridine core with other pharmacophores, it may be possible to create hybrid molecules that possess both anti-inflammatory and anti-proliferative properties, or that can simultaneously inhibit key enzymes in different pathological pathways. researchgate.netresearchgate.net Future research should focus on the design and synthesis of these sophisticated molecules, guided by a deep understanding of the structure-activity relationships for each target. This approach holds the potential to develop next-generation therapeutics with enhanced efficacy and a reduced likelihood of drug resistance. nih.gov

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.